molecular formula C24H27N3O4S2 B2458624 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 380453-39-4

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2458624
CAS No.: 380453-39-4
M. Wt: 485.62
InChI Key: CVCDLTHQKQHMTK-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a sulfonylbenzamide group

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-24(2,3)19-8-4-17(5-9-19)21-16-32-23(25-21)26-22(28)18-6-10-20(11-7-18)33(29,30)27-12-14-31-15-13-27/h4-11,16H,12-15H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDLTHQKQHMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the tert-butylphenyl group, and the attachment of the morpholine and sulfonylbenzamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, morpholine-containing molecules, and sulfonylbenzamides. Examples include:

  • 4,4′-Di-tert-butylbiphenyl
  • Bis(2,4-di-tert-butylphenyl)phosphate
  • N,N-bis(4-tert-butylphenyl)hydroxylamine

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C24H27N3O4S2
  • Molecular Weight : 485.62 g/mol
  • CAS Number : 380453-39-4
  • InChI Key : CVCDLTHQKQHMTK

The compound features a thiazole ring, a morpholine group, and a sulfonamide moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with thiazole and morpholine structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can enhance activity against various pathogens.
  • Antifungal Properties : A related study highlighted the antifungal activity of thiazole derivatives against Candida albicans and Candida parapsilosis, suggesting that structural variations can significantly impact efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been studied as inhibitors of cytochrome P450 enzymes (CYP51), which play a crucial role in the metabolism of various drugs and the synthesis of sterols in fungi. The binding affinity of the compound to these enzymes can lead to antifungal effects by disrupting normal metabolic processes .

Case Studies

  • Antifungal Activity Assessment :
    • Two synthesized thiazole derivatives showed significant antifungal activity with MIC values comparable to established antifungals like ketoconazole. The presence of electronegative substituents on the phenyl moiety enhanced their effectiveness against fungal strains .
  • Structure-Activity Relationship (SAR) :
    • A study on related thiazole compounds revealed that electron-withdrawing groups at specific positions increased lipophilicity, which is crucial for membrane permeability and drug efficacy. This suggests that similar modifications could enhance the biological activity of this compound .

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the thiazole ring.
  • Introduction of the tert-butylphenyl group.
  • Attachment of the morpholine and sulfonyl groups.

Optimizing reaction conditions (temperature, solvents) is critical for achieving high yields and purity.

Table: Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
Compound 2dAntifungal1.23
KetoconazoleAntifungal1.25
N-[4-(...)]Potential AntifungalTBDCurrent Study

Q & A

Q. What are the optimal synthetic routes for synthesizing N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential steps:
  • Thiazole ring formation : Condensation of 4-tert-butylphenyl-substituted thiourea with α-haloketones under basic conditions to form the 1,3-thiazole core .
  • Sulfonylation : Reaction of the benzamide precursor with morpholine-4-sulfonyl chloride in anhydrous dichloromethane using a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm intermediates via 1^1H NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d6d_6 to confirm regiochemistry of the thiazole ring and sulfonamide linkage. Key signals: thiazole protons (δ 7.2–8.1 ppm), tert-butyl group (δ 1.3 ppm), and morpholine protons (δ 3.5–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks (e.g., [M+H]+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and stability .

Q. What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or sulfotransferases) with fluorescence-based ADP-Glo™ or radiometric assays to measure IC50_{50} values .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (EC50_{50}) .

Advanced Questions

Q. How does the morpholine-4-sulfonyl group influence binding affinity to target enzymes, and how can this be experimentally validated?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking the sulfonyl group or replacing morpholine with piperazine. Compare inhibition kinetics (e.g., KiK_i) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., mGlu1 receptor) to identify hydrogen bonds between the sulfonyl group and active-site residues .

Q. What strategies can resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy in preclinical models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2t_{1/2}), brain penetration (logBB), and metabolic stability using LC-MS/MS in rodent plasma and tissue homogenates .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify major metabolites. Compare inactive metabolites with parent compound activity .

Q. How can computational modeling optimize the compound’s selectivity against off-target receptors?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into homology models of target vs. off-target receptors (e.g., mGlu1 vs. mGlu5). Prioritize analogs with lower predicted binding energies for off-targets .
  • Molecular Dynamics (MD) Simulations : Simulate binding poses over 100 ns to assess stability of key interactions (e.g., sulfonyl-oxygen with Lys residue) .

Q. What is the role of the 4-tert-butylphenyl group in modulating pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Studies : Measure logP (shake-flask method) and compare with analogs lacking the tert-butyl group. Higher logP correlates with improved membrane permeability but may reduce aqueous solubility .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to assess % bound to albumin. Bulky tert-butyl groups may increase PPB, reducing free drug availability .

Q. How to design a SAR study to identify critical substituents affecting target engagement?

  • Methodological Answer :
  • Analog Library Synthesis : Prepare derivatives with variations in:
  • Thiazole substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl).
  • Sulfonamide linkers (e.g., morpholine vs. piperidine).
  • High-Throughput Screening (HTS) : Test analogs in dose-response assays (10 nM–10 µM) against primary and counter-targets. Use principal component analysis (PCA) to cluster compounds by activity profiles .

Data Contradiction Analysis Example

Observation : In vitro IC50_{50} = 15 nM for kinase X, but no tumor growth inhibition in xenograft models.
Resolution Steps :

Confirm target engagement in tumors via immunohistochemistry (phospho-kinase X staining).

Evaluate bioavailability: Oral administration may require formulation optimization (e.g., nanoemulsions) to enhance absorption .

Check for compensatory pathway activation (e.g., RTK bypass) via RNA-seq of treated tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.